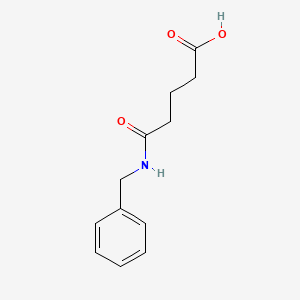

4-(Benzylcarbamoyl)butansäure

Übersicht

Beschreibung

4-(Benzylcarbamoyl)butanoic acid is a compound that can be considered as a derivative of butanoic acid where a benzylcarbamoyl functional group is attached. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and its role as an intermediate in organic synthesis. Although the provided papers do not directly discuss 4-(benzylcarbamoyl)butanoic acid, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds involves several steps, including reactions under controlled temperatures and the use of specific reagents. For instance, the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives is achieved through intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives using NaH in DMF at 0 °C, which suggests that similar conditions could potentially be applied to synthesize derivatives of 4-(benzylcarbamoyl)butanoic acid . Additionally, the synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid through a series of reduction and cyclization steps indicates the complexity and multi-step nature of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(benzylcarbamoyl)butanoic acid can be characterized using various spectroscopic techniques. For example, FT-IR, FT-Raman, NMR, and UV-vis spectra, along with DFT calculations, have been used to determine the vibrational frequencies, chemical shifts, and electronic properties of 4-butyl benzoic acid . These techniques could be applied to 4-(benzylcarbamoyl)butanoic acid to gain insights into its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

The chemical reactivity of carboxylic acid derivatives can be modified through derivatization, as shown in the analysis of carboxylic acids by GC–MS after derivatization with 4-t-butylbenzyl bromide . This suggests that 4-(benzylcarbamoyl)butanoic acid could also undergo similar derivatization reactions to enhance its analytical characterization or to modify its chemical properties for further reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(benzylcarbamoyl)butanoic acid can be deduced from experimental and theoretical studies. For instance, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid using DFT and various spectroscopic methods provides information on vibrational frequencies, electronic properties, and molecular interactions . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 4-(benzylcarbamoyl)butanoic acid.

Wissenschaftliche Forschungsanwendungen

Medizin: Forschung zu neuroprotektiven Wirkstoffen

4-(Benzylcarbamoyl)butansäure und ihre Derivate wurden auf ihre potenziellen neuroprotektiven Wirkungen untersucht. Forschungsergebnisse deuten darauf hin, dass diese Verbindungen therapeutische Wirkstoffe für neurodegenerative Erkrankungen sein könnten, indem sie die Proteinaggregation verhindern und neuronalen Zelltod durch endoplasmatischen Retikulumstress schützen .

Landwirtschaft: Förderung des Pflanzenwachstums

Im landwirtschaftlichen Bereich können Derivate der Butansäure, wie z. B. This compound, eine Rolle bei der Formulierung von Biokontrollmitteln oder Biodüngemitteln spielen. Diese Verbindungen können Teil der Pflanzenwachstums-fördernden Mikroorganismen (PGPM) sein, die die Effizienz der Pflanzenproduktion verbessern, die Umweltverschmutzung reduzieren und den Einsatz von Chemikalien verringern .

Materialwissenschaften: Supramolekulare Chemie

Die molekulare Struktur von this compound ermöglicht es ihr, durch Wasserstoffbrückenbindungen an der Bildung supramolekularer Bänder teilzunehmen. Diese Eigenschaft ist bedeutsam für die Erforschung der Kristallographie und die Entwicklung neuer Materialien mit spezifischer molekularer Packung .

Industrielle Anwendungen: Chemische Synthese

This compound ist für die kundenspezifische Synthese und Beschaffung in großen Mengen erhältlich, was auf ihre Verwendung als Zwischenprodukt in verschiedenen chemischen Syntheseverfahren hindeutet. Ihre molekulare Struktur kann bei der Herstellung komplexer organischer Verbindungen genutzt werden .

Biochemie: Studien zur Proteininteraktion

Die Fähigkeit der Verbindung, mit Proteinen zu interagieren, wie sie in ihren potenziellen medizinischen Anwendungen zu beobachten ist, macht sie zu einem Kandidaten für die biochemische Forschung, insbesondere bei der Untersuchung der Proteinfaltung und -interaktionen. Sie könnte als Modellverbindung dienen, um das Verhalten ähnlicher Moleküle in biologischen Systemen zu verstehen .

Analytische Chemie: Referenzstandards

This compound wird als Referenzstandard in der pharmazeutischen Analytik verwendet, was für die Sicherstellung der Genauigkeit und Zuverlässigkeit analytischer Ergebnisse entscheidend ist. Diese Anwendung unterstreicht ihre Bedeutung für die Qualitätskontrolle und Methodenvalidierung .

Pharmazeutika: Forschung zu chemischen Chaperonen

Forschungen an verwandten Verbindungen, wie z. B. 4-Phenylbuttersäure, haben gezeigt, dass diese Moleküle als chemische Chaperone wirken können. Dies deutet darauf hin, dass this compound auch auf ihr Potenzial hin untersucht werden könnte, die Proteinfaltung zu unterstützen und stressbedingte Pathologien in pharmazeutischen Anwendungen zu lindern .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-(Benzylcarbamoyl)butanoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone deacetylases (HDACs), where it acts as an inhibitor This interaction can modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function

Cellular Effects

The effects of 4-(benzylcarbamoyl)butanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDACs can lead to changes in gene expression patterns, impacting processes such as cell differentiation, proliferation, and apoptosis . Furthermore, 4-(benzylcarbamoyl)butanoic acid may affect cellular metabolism by altering the activity of metabolic enzymes and pathways, although detailed studies are needed to elucidate these effects fully.

Molecular Mechanism

At the molecular level, 4-(benzylcarbamoyl)butanoic acid exerts its effects through specific binding interactions with biomolecules. Its inhibition of HDACs involves binding to the active site of the enzyme, preventing the deacetylation of histones and other substrates . This inhibition can lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and increased transcriptional activity. Additionally, 4-(benzylcarbamoyl)butanoic acid may interact with other proteins and enzymes, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(benzylcarbamoyl)butanoic acid in laboratory settings are crucial for its effectiveness in research and therapeutic applications. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function require further investigation, particularly in in vitro and in vivo studies. Understanding the temporal dynamics of its activity will provide insights into its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 4-(benzylcarbamoyl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cellular metabolism without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage range is essential for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

4-(Benzylcarbamoyl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in butanoate metabolism, for instance, highlights its potential impact on energy production and utilization within cells. By modulating the activity of key metabolic enzymes, 4-(benzylcarbamoyl)butanoic acid can influence the overall metabolic state of cells, affecting processes such as ATP production and fatty acid synthesis.

Transport and Distribution

The transport and distribution of 4-(benzylcarbamoyl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function. Understanding the mechanisms of its transport and distribution will provide insights into its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(benzylcarbamoyl)butanoic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, its interaction with HDACs suggests a nuclear localization, where it can modulate chromatin structure and gene expression

Eigenschaften

IUPAC Name |

5-(benzylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(7-4-8-12(15)16)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKFETKWAWVFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394093 | |

| Record name | 4-(benzylcarbamoyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42856-45-1 | |

| Record name | 4-(benzylcarbamoyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLGLUTARAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

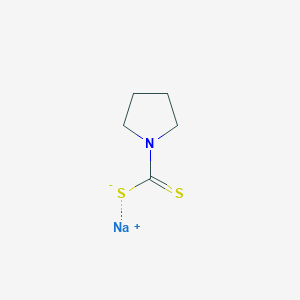

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)